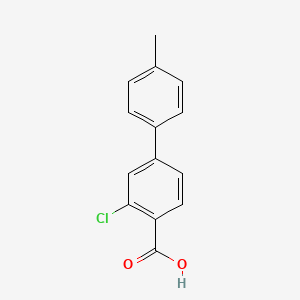

2-Chloro-4-(4-methylphenyl)benzoic acid

Description

Overview of Chemical Compound Significance in Scientific Research

Substituted benzoic acids are a cornerstone in organic chemistry and are pivotal in the development of new molecules and materials. Their structural versatility allows for a wide range of applications. Benzoic acid and its derivatives are recognized for their use as intermediates in the synthesis of a variety of bioactive molecules. google.cominnospk.com They are integral to the creation of pharmaceuticals, agrochemicals, and materials with novel properties.

Current Research Focus Areas and Strategic Directions

Due to the limited direct research on 2-Chloro-4-(4-methylphenyl)benzoic acid, the current research focus for this specific compound is not well-defined in publicly accessible literature. Research on closely related isomers, such as 4-(2-chloro-4-methylphenyl)benzoic acid, includes the development of new synthetic methodologies and the exploration of their potential biological activities. smolecule.com For instance, studies on related compounds often investigate their anti-inflammatory and antibacterial properties. smolecule.com

Potential Implications in Medicinal Chemistry, Materials Science, and Environmental Science

While specific implications for this compound are not documented, the applications of its isomers and related compounds suggest potential areas of interest.

Medicinal Chemistry: Benzoic acid derivatives are crucial in drug discovery. google.com For example, the structural motif of a substituted biphenyl-carboxylic acid is a key feature in the "sartan" class of antihypertensive drugs. google.com Research into isomers like 4-(2-Chloro-4-methylphenyl)benzoic acid suggests potential for developing new therapeutic agents. smolecule.com

Materials Science: The ability of benzoic acid derivatives to complex with metal ions makes them useful for creating new materials with unique properties. smolecule.com This could include the development of novel polymers or crystalline structures.

Environmental Science: Some related compounds are studied for their role in environmental applications, such as the removal of heavy metals from contaminated water due to their low toxicity and stability. smolecule.com Furthermore, certain chloro-substituted benzoic acids are investigated as intermediates in the synthesis of herbicides. innospk.comnih.gov

Chemical Profile

| Property | Value |

| IUPAC Name | 2-chloro-4-(p-tolyl)benzoic acid |

| Molecular Formula | C14H11ClO2 |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(4-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9-2-4-10(5-3-9)11-6-7-12(14(16)17)13(15)8-11/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJBKGMMCKVKLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626172 | |

| Record name | 3-Chloro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334018-57-4 | |

| Record name | 3-Chloro-4′-methyl[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334018-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Mechanistic Insights of 2 Chloro 4 4 Methylphenyl Benzoic Acid

Anti-inflammatory Efficacy and Modulatory Pathways

Derivatives of biphenyl (B1667301) carboxylic acid are a well-established class of compounds with significant anti-inflammatory properties. Many non-steroidal anti-inflammatory drugs (NSAIDs) are built upon a carboxylic acid framework, which is crucial for their therapeutic action. jocpr.comscispace.com Although no specific studies have been conducted on the anti-inflammatory effects of 2-Chloro-4-(4-methylphenyl)benzoic acid, the general activities of related compounds suggest a potential for similar efficacy.

Biphenyl carboxylic acid derivatives have been shown to modulate key inflammatory pathways. For instance, some of these compounds can inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov The inhibition of such pathways is a cornerstone of anti-inflammatory therapy. However, the specific effects of this compound on these signaling cascades have not been documented.

A primary mechanism of anti-inflammatory agents is the reduction of pro-inflammatory cytokines. While it is a common characteristic of this class of compounds, there is currently no available research detailing the effect of this compound on the production of cytokines such as interleukins or tumor necrosis factor (TNF).

The most well-documented mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. scispace.comacs.orgnih.gov The carboxylic acid moiety present in these drugs often plays a critical role in binding to the active site of COX enzymes. nih.gov Given the structural similarities, it is plausible that this compound may also exhibit inhibitory activity against COX enzymes.

Below is a table of COX inhibition data for a selection of related benzoic acid derivatives, which may provide some context for the potential activity of the title compound.

Table 1: Cyclooxygenase (COX) Inhibition by Related Benzoic Acid Derivatives Disclaimer: The following data is for compounds structurally related to this compound and does not represent the activity of the title compound itself.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Indomethacin amide | - | 0.009 | - |

| Meclofenamate amide | - | 0.12 | - |

| 2-(4-(azido)phenyl)-6-benzoyl-quinoline-4-carboxylic acid | - | 0.057-0.085 | - |

| 1,5-diarylpyrazole analog (PYZ16) | >5.58 | 0.52 | 10.73 |

| 1,5-diarylpyrazole analog (PYZ18) | >30 | 7.07 | >4.24 |

Data sourced from multiple studies on various benzoic acid derivatives. nih.govaalto.fi

Antimicrobial Spectrum and Efficacy

Various derivatives of benzoic acid and related structures have been investigated for their antimicrobial properties. These studies indicate that modifications to the basic benzoic acid structure can lead to significant antibacterial and antifungal activities.

Derivatives of 2-chlorobenzoic acid and 4-aminobenzoic acid have demonstrated notable antibacterial activity, including against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govsemanticscholar.org The presence of a chlorine atom on the benzoic acid ring, as seen in this compound, is a feature in some of these active compounds. However, no direct studies have been published on the efficacy of this compound against any bacterial strains, including resistant ones.

Derivatives of biphenyl-4-carboxylic acid have been shown to possess antifungal properties, particularly against Candida species. jocpr.com The esterification of the carboxylic acid group in these compounds has been a strategy to enhance their antifungal potential. jocpr.com Furthermore, other benzoic acid derivatives have also been found to have a broad spectrum of antifungal activity. semanticscholar.org

The following table presents the Minimum Inhibitory Concentration (MIC) values for some related benzoic acid derivatives against various fungal strains, illustrating the potential antifungal efficacy of this class of compounds.

Table 2: Antifungal Activity of Related Benzoic Acid Derivatives Disclaimer: The following data is for compounds structurally related to this compound and does not represent the activity of the title compound itself.

| Compound | Fungal Strain | MIC (µg/mL) |

| Ethyl 4-biphenyl carboxylate | Candida albicans | 512 - 1024 |

| Ethyl 4-biphenyl carboxylate | Candida tropicalis | 512 - 1024 |

| Decanoyl 4-biphenyl carboxylate | Candida spp. | 512 |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid derivative | C. albicans | >500 |

| 4-aminobenzoic acid Schiff base derivative | Candida spp. | ≥ 7.81 |

Data sourced from studies on various benzoic acid derivatives. jocpr.comsemanticscholar.orgmdpi.com

Anticancer Potential and Apoptosis Induction

There is a lack of specific research data on the direct anticancer and apoptosis-inducing effects of this compound. While studies on other benzoic acid derivatives have shown promise in inhibiting tumor cell growth and inducing programmed cell death (apoptosis) in various cancer cell lines, these findings cannot be directly extrapolated to this compound without specific experimental evidence. nih.govniscpr.res.inpreprints.orgnih.govresearchgate.net

Inhibition of Tumor Cell Growth

No specific data regarding the inhibition of tumor cell growth by this compound was found in the reviewed scientific literature. Research on other related compounds, such as certain 2-chloro-1,4-bis-(5-substituted-1,3,4-oxadiazol-2-ylmethyleneoxy) phenylene derivatives, has demonstrated anticancer activity, but this is not directly indicative of the activity of the subject compound. niscpr.res.in

Induction of Apoptosis in Cancer Cells

Similarly, there is no available research specifically demonstrating that this compound induces apoptosis in cancer cells. The induction of apoptosis is a key mechanism for many anticancer agents, and studies on various other benzoic acid derivatives have explored this pathway. nih.govnih.gov However, dedicated studies on this compound are needed to ascertain its capabilities in this regard.

Activity Against Specific Cancer Cell Lines (e.g., Lung Carcinoma, MG-U87)

No studies were identified that specifically tested the activity of this compound against lung carcinoma or the glioblastoma cell line MG-U87. While the anticancer activity of other novel compounds has been evaluated in these cell lines, the effects of this compound remain uninvestigated in the available literature.

Enzyme Inhibition Studies (beyond COX)

Investigations into the enzyme inhibitory properties of this compound, beyond potential cyclooxygenase (COX) inhibition, are not well-documented.

Inhibition of Histamine H1 Receptors

There is no scientific evidence to suggest that this compound acts as an inhibitor of Histamine H1 receptors. The chemical structures of known classic and second-generation Histamine H1 antagonists are generally distinct from that of this compound. nih.govdrugbank.comnih.gov

Inhibition of Urease Enzyme

While some chlorinated benzoic acid derivatives have been studied for their potential to inhibit the urease enzyme, specific data for this compound is not available. A study on the inhibition of jack bean urease by p-chloro benzoic acid showed competitive inhibition. sciensage.info However, the substitution pattern and the presence of the 4-methylphenyl group in the target compound could significantly alter its biological activity. Therefore, its effect on urease remains to be determined experimentally. nih.govnih.govresearchgate.netresearchgate.net

Exploration as a Ligand in Biological Systems

There is no specific information in the available literature detailing the interaction of this compound with specific protein targets. Molecular docking studies on other benzoic acid derivatives that inhibit α-amylase suggest that interactions are primarily driven by hydrogen bonding and hydrophobic forces. nih.gov For example, the potent inhibitor 2,3,4-trihydroxybenzoic acid was found to form hydrogen bonds with amino acid residues like His201 within the enzyme's active site. mdpi.com In studies of different, more complex benzothiazine-based inhibitors of α-glucosidase, key interactions were observed with residues such as Asp203, Asp542, Asp327, His600, and Arg526. nih.gov These findings illustrate that the nature and position of substituent groups on a benzoic acid-related structure are critical in determining its binding affinity and specificity for protein targets.

No studies were found that specifically investigate the interaction of this compound with DNA, including single-stranded DNA (SS-DNA) intercalation. Research into other, structurally different benzoic acid derivatives, such as the aniline (B41778) mustard 4-[bis(2-chloroethyl)amino]benzoic acid, has shown DNA crosslinking abilities. nih.gov This activity, however, is attributed to the bis(2-chloroethyl)amino group, a functional group not present in this compound. The study demonstrated that the ability of these aniline mustards to produce interstrand crosslinks in isolated DNA correlated with their cytotoxic activity. nih.gov

Analgesic Activity

A direct assessment of the analgesic activity of this compound is not available in the reviewed scientific literature. However, related compounds derived from benzoic acid have been explored for their potential as analgesics. nih.govmdpi.com For instance, the compound 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, which is a derivative of salicylic (B10762653) acid, has been identified as a potential analgesic with the benefit of having relatively low gastric ulceration side effects. nih.gov Research has focused on formulating this compound into tablet dosage forms to investigate its therapeutic potential further. nih.govnih.gov

Local Anesthetic Activity of Derivatives

While the local anesthetic properties of this compound itself have not been documented, various other benzoic acid derivatives have been synthesized and evaluated for this activity. The general structure of many local anesthetics incorporates an aromatic part, like a substituted benzoic acid, connected via an ester or amide linkage to an amino group. youtube.com

One area of research has focused on 4-(2-chloroacetamido) benzoic acid derivatives. nih.govresearchgate.net In these compounds, it was hypothesized that the inductive effect from the chlorine atom on the chloroacetyl group could provide sufficient ionization character to the amide nitrogen, potentially replacing the terminal amino group typically found in local anesthetics. researchgate.net A series of ester and amide derivatives were synthesized and tested, with several compounds showing promising, albeit lower, local anesthetic activity compared to the standard, lignocaine HCl. researchgate.net

Another study investigated a series of synthesized benzohydroxamic acids for local anesthetic potential using a frog foot withdrawal reflex model. asianpubs.org The activity of these compounds was found to be dependent on both concentration and the solvent used, with some derivatives showing efficacy comparable to the standard drug, benzocaine. asianpubs.org

The structure-activity relationship (SAR) for benzoic acid derivatives as local anesthetics indicates that electron-donating groups (such as alkoxy, amino, or alkylamino) in the ortho or para positions of the aryl ring tend to enhance activity. youtube.com The nature of the bridge linking the aromatic ring to the aminoalkyl group also influences potency and duration of action, with amides generally being more resistant to hydrolysis than esters. youtube.com

Medicinal Chemistry and Drug Design Applications

Role as an Intermediate in Pharmaceutical Synthesis

The chemical architecture of 2-Chloro-4-(4-methylphenyl)benzoic acid makes it a valuable starting material or key building block in multi-step synthetic pathways. The presence of three distinct functional regions—the carboxylic acid group, the chloro substituent, and the tolyl group—provides multiple points for chemical modification, allowing for the systematic construction of intricate molecular frameworks.

This compound is a key intermediate in the synthesis of a variety of complex molecules. Its structural framework is particularly useful for creating "Sartans," which are angiotensin II receptor antagonists used to treat hypertension. google.com The related compound, 2-(4-Methylphenyl)benzoic acid, is a direct precursor to 2-(4-methylphenyl)-benzonitrile, a crucial intermediate for this class of drugs. google.com The strategic placement of the chloro and tolyl groups on the benzoic acid ring allows for directed chemical reactions to build the complex heterocyclic systems characteristic of these pharmaceuticals. The reactivity of the carboxylic acid group enables esterification and amidation reactions, while the aromatic rings can undergo further substitutions, making it a versatile precursor in organic synthesis. google.com

A notable application of a structurally related precursor, 2-((4-chlorophenyl)acetyl)benzoic acid, is in the synthesis of Azelastine hydrochloride. nih.gov Azelastine is an antihistamine agent, and its synthesis involves a multi-step process where the benzoic acid derivative is a key starting material. One patented synthetic route describes the condensation of an acidolysis product with 2-(p-chlorobenzoyl)benzoic acid to yield Azelastine hydrochloride. google.com Another method involves the condensation of N-methyl hexahydro-azepin-4-one hydrochloride with 2-(p-chlorophenyl acetyl)benzoic acid. google.com These syntheses highlight the importance of the substituted benzoic acid core in forming the final phthalazinone structure of Azelastine. google.comgoogle.comlookchem.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. For benzoic acid derivatives, SAR studies are crucial for optimizing therapeutic efficacy. icm.edu.pl These studies systematically alter parts of the molecule to understand the contributions of different substituents and their positions. icm.edu.pl

Modifying the functional groups of a lead compound is a fundamental strategy in medicinal chemistry to enhance bioactivity and optimize pharmacokinetic properties. reachemchemicals.com For derivatives of 2-(benzylsulfinyl)benzoic acid, replacing the carboxylic acid with other groups like amides or esters significantly alters their inhibitory activity against human carbonic anhydrase (hCA) isoforms. tandfonline.com For example, converting the carboxylic acid to a methyl ester was found to reduce inhibitory activity against hCA IX. tandfonline.com Similarly, adding a methyl group to an amide derivative also proved detrimental to its inhibitory effect. tandfonline.com These findings underscore the importance of the carboxylic acid's hydrogen-bonding profile for biological activity. reachemchemicals.comtandfonline.com

Table 1: Effect of Functional Group Modification on hCA IX Inhibition

| Parent Scaffold | Modification | Resulting Functional Group | Impact on hCA IX Inhibitory Activity | Reference |

| 2-(benzylsulfinyl)benzoic acid | Esterification | Methyl Ester | Reduced Activity | tandfonline.com |

| Amide derivative of 2-(benzylsulfinyl)benzoic acid | N-methylation | N-methyl amide | Reduced Activity | tandfonline.com |

Electronic Effects on Enzyme Interactions

The interaction of any small molecule with an enzyme is a complex interplay of steric and electronic factors. For this compound, the electronic character of the molecule is significantly influenced by the chloro and methyl substituents on the benzoic acid ring and the tolyl group.

The chlorine atom at the 2-position of the benzoic acid ring is an electron-withdrawing group due to its high electronegativity. This inductive effect (-I) can lower the pKa of the carboxylic acid group, making it a stronger acid compared to its non-chlorinated analog. This enhanced acidity can be crucial for forming stronger ionic interactions with positively charged amino acid residues, such as lysine (B10760008) or arginine, within an enzyme's active site. Furthermore, the electron-withdrawing nature of the chlorine can polarize the aromatic ring, potentially leading to favorable quadrupole interactions with the enzyme.

While direct research on the enzymatic interactions of this compound is limited, studies on related benzoic acid derivatives have shown that the nature and position of substituents are critical for biological activity. For instance, the introduction of halogens like chlorine has been shown to improve the pharmacokinetic properties of some bioactive molecules nih.gov.

Therapeutic Agent Development Potential

The biphenyl (B1667301) carboxylic acid framework is a well-established pharmacophore with a proven track record in drug discovery. A notable example is the class of angiotensin II antagonists, known as "sartans," which are derived from biphenyl-2-carboxylic acid intermediates and are widely used as antihypertensives google.com. This precedent underscores the potential of biphenyl carboxylic acid derivatives to interact with significant biological targets.

Research into the broader family of biphenyl carboxylic acids has revealed a wide range of biological activities. A study on a library of synthesized biphenyl carboxylic acids demonstrated that even the unsubstituted parent compound exhibited good in vitro anticancer activity against breast cancer cell lines ajgreenchem.com. This suggests that the fundamental biphenyl carboxylic acid scaffold possesses inherent cytotoxic potential that can be modulated by substitution.

Furthermore, various derivatives of benzoic acid have been investigated for a plethora of therapeutic applications. These include the development of potent and orally active VLA-4 antagonists for inflammatory diseases, as well as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase for the treatment of Alzheimer's disease nih.govnih.gov.

While specific therapeutic evaluations of this compound are not extensively reported in publicly available literature, its structural similarity to known bioactive molecules suggests it could be a candidate for screening in various disease models. The combination of the biphenyl core, a known pharmacophore, with the modulating chloro and methyl groups, presents a molecule with the potential for nuanced biological activity. Further investigation is warranted to fully elucidate its therapeutic possibilities.

Computational Chemistry and in Silico Modeling

Density Functional Theory (DFT) Calculations

Spatial Distribution of Frontier Molecular Orbitals:Specific DFT calculations detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for 2-Chloro-4-(4-methylphenyl)benzoic acid are not present in the surveyed research.

While computational studies exist for other related benzoic acid derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from other compounds. Further research or newly published studies would be required to provide the specific information requested in the outline.

Steric Inhibition of Resonance

Resonance is a key concept in organic chemistry that describes the delocalization of electrons within certain molecules. For a molecule like this compound, resonance involving the carboxyl group and the benzene (B151609) ring is expected. This delocalization of electrons can contribute to the molecule's stability and influence its chemical reactivity and physical properties. However, the presence of substituents on the benzene ring can interfere with this resonance, a phenomenon known as steric inhibition of resonance.

The degree of this steric inhibition can have significant consequences for the molecule's acidity. Typically, resonance stabilization of the carboxylate anion is a driving force for the dissociation of a benzoic acid. However, when resonance in the undissociated acid is sterically inhibited, the energy difference between the acid and its conjugate base may be altered, which can affect the pKa value.

Prediction of Pharmacokinetic Properties

The journey of a potential drug molecule through the body is a complex process governed by its pharmacokinetic properties. In silico tools provide a valuable first pass in assessing these characteristics, long before a compound is synthesized for in-vitro or in-vivo testing.

ADMET properties are crucial for determining the viability of a compound as a drug candidate. Computational models can predict a range of these parameters based on the molecular structure of this compound. These predictions, often generated using platforms like SwissADME and ADMETlab 2.0, offer a preliminary assessment of the compound's likely behavior in a biological system. sigmaaldrich.comsigmaaldrich.comchemsrc.com

Key predicted ADMET parameters for this compound are summarized in the table below. These predictions suggest that the compound may have good gastrointestinal absorption and is not likely to be a substrate for P-glycoprotein, a key efflux pump that can limit drug absorption. Predictions regarding its metabolic stability, often related to its interaction with cytochrome P450 (CYP) enzymes, indicate potential inhibition of some CYP isoforms, a factor that would require experimental verification.

Table 1: Predicted ADMET Properties of this compound

| Property | Predicted Value/Classification | Interpretation |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively pumped out of cells, which can improve bioavailability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross the blood-brain barrier to a significant extent. |

| Metabolism | ||

| CYP1A2 Inhibitor | Yes | May inhibit the metabolism of other drugs cleared by this enzyme. |

| CYP2C19 Inhibitor | No | Unlikely to interfere with the metabolism of drugs cleared by this enzyme. |

| CYP2C9 Inhibitor | Yes | May inhibit the metabolism of other drugs cleared by this enzyme. |

| CYP2D6 Inhibitor | Yes | May inhibit the metabolism of other drugs cleared by this enzyme. |

| CYP3A4 Inhibitor | Yes | May inhibit the metabolism of other drugs cleared by this enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Low Probability | Unlikely to be a major substrate for this renal transporter. |

| Toxicity | ||

| AMES Toxicity | No | Predicted to be non-mutagenic. |

| hERG I Inhibitor | Low Probability | Low likelihood of causing cardiotoxicity through hERG channel inhibition. |

Note: These are in silico predictions and require experimental validation.

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential as a therapeutic agent for central nervous system (CNS) disorders. Conversely, for drugs intended for peripheral targets, the inability to cross the BBB is often a desirable safety feature to avoid CNS side effects.

In silico models predict that this compound is unlikely to be a blood-brain barrier permeant. This prediction is based on a combination of its physicochemical properties, such as its molecular size, polarity, and the number of hydrogen bond donors and acceptors. The BOILED-Egg model, a widely used predictive tool, also places this compound in the region of molecules that are not expected to cross the BBB. This suggests that the compound would be more suitable for targeting pathologies outside of the central nervous system.

Table 2: Predicted Blood-Brain Barrier Penetration of this compound

| Prediction Model/Parameter | Result | Interpretation |

| SwissADME BBB Permeant Prediction | No | The compound is not predicted to cross the blood-brain barrier. |

| BOILED-Egg Model | Not BBB Permeant | The model classifies the compound as unlikely to penetrate the BBB. |

Note: These are in silico predictions and require experimental validation.

The "drug-likeness" of a compound is a qualitative concept used to assess its potential to be an orally active drug in humans. One of the most well-known guidelines for evaluating drug-likeness is Lipinski's Rule of Five. chemsrc.com This rule establishes a set of simple molecular descriptors that are commonly found in orally bioavailable drugs.

The parameters for this compound in the context of Lipinski's Rule of Five are as follows:

Molecular Weight: The calculated molecular weight is approximately 246.69 g/mol , which is well below the 500 g/mol threshold.

LogP (octanol-water partition coefficient): The predicted LogP value is around 4.1, which is less than 5.

Hydrogen Bond Donors: The carboxylic acid group contains one hydrogen bond donor.

Hydrogen Bond Acceptors: The oxygen atoms of the carboxylic acid group act as two hydrogen bond acceptors.

Table 3: Drug-Likeness Assessment of this compound based on Lipinski's Rule of Five

| Parameter | Value | Rule of 5 Guideline | Compliance |

| Molecular Weight | ~246.69 g/mol | ≤ 500 g/mol | Yes |

| LogP | ~4.1 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Overall Result | No Violations | 0 Violations | Pass |

Based on this analysis, this compound adheres to all of the criteria of Lipinski's Rule of Five, suggesting that it possesses physicochemical properties consistent with those of orally bioavailable drugs. This favorable drug-likeness profile, combined with its predicted good gastrointestinal absorption, indicates that it has the potential for good oral bioavailability, a desirable characteristic for many therapeutic applications.

Derivatives and Analogues: Synthesis and Biological Evaluation

Design and Synthesis of Structural Analogues

The synthesis of structural analogues of 2-Chloro-4-(4-methylphenyl)benzoic acid involves a variety of chemical transformations targeting the carboxylic acid functional group. These modifications give rise to diverse classes of compounds, including hydrazides, acylthioureas, thiazolidinones, organotin(IV) complexes, and benzamides, each with the potential for unique biological activities.

Benzoic acid hydrazides are a well-regarded class of compounds in medicinal chemistry, known for a wide spectrum of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. nih.govhygeiajournal.combiointerfaceresearch.com The synthesis of hydrazide derivatives from this compound follows a conventional two-step procedure.

The initial step involves the conversion of the carboxylic acid to its corresponding acid chloride. This is typically achieved by reacting this compound with a chlorinating agent such as thionyl chloride (SOCl₂), often under reflux conditions. The resulting 2-chloro-4-(4-methylphenyl)benzoyl chloride is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol (B145695) or methanol. mdpi.com This reaction proceeds via nucleophilic acyl substitution, where the hydrazine displaces the chloride ion to form the final benzoic acid hydrazide derivative. The general synthetic route is depicted below.

General Synthesis of 2-Chloro-4-(4-methylphenyl)benzohydrazide

Step 1: Formation of the Acid Chloride

This compound + SOCl₂ → 2-Chloro-4-(4-methylphenyl)benzoyl chloride

Step 2: Formation of the Hydrazide

2-Chloro-4-(4-methylphenyl)benzoyl chloride + N₂H₄·H₂O → 2-Chloro-4-(4-methylphenyl)benzohydrazide

These hydrazides can serve as precursors for the synthesis of other heterocyclic compounds, such as 1,3,4-oxadiazoles, which have also demonstrated significant pharmacological activities, including anticancer effects. niscpr.res.in The biological evaluation of these hydrazide derivatives has often focused on their potential as anticancer and antimicrobial agents. For instance, various benzohydrazide (B10538) derivatives have been reported to exhibit inhibitory activity against different cancer cell lines and microbial strains. biointerfaceresearch.compreprints.org

Acylthioureas and their cyclized counterparts, thiazolidinones, are another important class of derivatives with a broad range of pharmacological activities, including antibacterial, antifungal, and anticancer effects. researchgate.netdergipark.org.tr The synthesis of acylthiourea derivatives of this compound begins with the formation of the corresponding benzoyl isothiocyanate. This is typically achieved by reacting 2-chloro-4-(4-methylphenyl)benzoyl chloride with an inorganic thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, in an anhydrous solvent like acetone. The in situ generated benzoyl isothiocyanate is then reacted with a primary amine (aromatic or aliphatic) to yield the N,N'-disubstituted acylthiourea. researchgate.net

Thiazolidinone derivatives can be subsequently synthesized from these acylthioureas. A common method involves the cyclocondensation of the acylthiourea with an α-haloacetic acid ester, such as ethyl bromoacetate (B1195939) or tert-butyl chloroacetate, in the presence of a base or a catalyst like anhydrous zinc chloride. researchgate.netnih.gov This reaction leads to the formation of a 2-imino-1,3-thiazolidin-4-one ring system. The general synthetic pathway is outlined below.

General Synthesis of Acylthiourea and Thiazolidinone Derivatives

Step 1: Formation of Acylthiourea

2-Chloro-4-(4-methylphenyl)benzoyl chloride + NH₄SCN → [2-Chloro-4-(4-methylphenyl)benzoyl isothiocyanate]

[2-Chloro-4-(4-methylphenyl)benzoyl isothiocyanate] + R-NH₂ → 2-Chloro-4-(4-methylphenyl)-N-(substituted-carbamothioyl)benzamide

Step 2: Formation of Thiazolidinone

2-Chloro-4-(4-methylphenyl)-N-(substituted-carbamothioyl)benzamide + BrCH₂COOEt → Substituted 3-{[2-chloro-4-(4-methylphenyl)phenyl]carbonyl}-2-(imino)-1,3-thiazolidin-4-one

The biological evaluation of these derivatives has revealed promising antimicrobial and anticancer activities. For example, a study on acylthiourea and thiazolidinone derivatives of the closely related 2-chloro-4-(methylsulfonyl)benzoic acid showed significant activity against various bacterial and fungal strains. researchgate.net Furthermore, certain thiazolidinone derivatives have been investigated for their anticancer potential, showing cytotoxic effects against various cancer cell lines. nih.govnih.gov

Organotin(IV) carboxylates represent a class of compounds that have garnered significant interest due to their diverse applications, including their use as catalysts and as biologically active agents with potential antitumor and antimicrobial properties. sysrevpharm.orgnih.gov The synthesis of organotin(IV) derivatives of this compound can be achieved through the reaction of the corresponding sodium or potassium salt of the acid with various organotin(IV) chlorides.

Typically, this compound is first neutralized with a base like sodium hydroxide (B78521) or potassium hydroxide to form the carboxylate salt. This salt is then reacted with a di- or tri-organotin(IV) halide, such as dibutyltin (B87310) dichloride ((n-Bu)₂SnCl₂), dimethyltin (B1205294) dichloride (Me₂SnCl₂), or triphenyltin (B1233371) chloride (Ph₃SnCl), in a suitable solvent. researchgate.netfrontiersin.org The stoichiometry of the reactants determines the nature of the final product. For instance, a 2:1 molar ratio of the carboxylate to a diorganotin(IV) dichloride yields a diorganotin(IV) dicarboxylate, while a 1:1 ratio with a triorganotin(IV) chloride gives a triorganotin(IV) carboxylate.

General Synthesis of Organotin(IV) Derivatives

Diorganotin(IV) dicarboxylate

2 [this compound] + 2 NaOH → 2 [Sodium 2-chloro-4-(4-methylphenyl)benzoate]

2 [Sodium 2-chloro-4-(4-methylphenyl)benzoate] + R₂SnCl₂ → [2-Chloro-4-(4-methylphenyl)COO]₂SnR₂ + 2 NaCl

Triorganotin(IV) carboxylate

[this compound] + NaOH → Sodium 2-chloro-4-(4-methylphenyl)benzoate

Sodium 2-chloro-4-(4-methylphenyl)benzoate + R₃SnCl → [2-Chloro-4-(4-methylphenyl)COO]SnR₃ + NaCl

The biological activity of organotin(IV) carboxylates is influenced by the number and nature of the organic groups attached to the tin atom. Generally, triorganotin(IV) derivatives tend to exhibit higher biological activity than their diorganotin(IV) and monoorganotin(IV) counterparts. sysrevpharm.org These compounds have been evaluated for their anticancer activity against various cell lines and have shown promising results. nih.govfrontiersin.org

Benzamides are a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including use as antiemetics, antipsychotics, and more recently, as enzyme inhibitors and anticancer agents. nih.gov The synthesis of benzamide (B126) derivatives from this compound can be accomplished through several methods. A common approach involves the initial conversion of the benzoic acid to its more reactive acyl chloride, as previously described. The resulting 2-chloro-4-(4-methylphenyl)benzoyl chloride is then reacted with a desired primary or secondary amine in the presence of a base to neutralize the HCl byproduct. nih.gov

Alternatively, direct condensation of the carboxylic acid with an amine can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

General Synthesis of Benzamide Derivatives

Via Acid Chloride

This compound + SOCl₂ → 2-Chloro-4-(4-methylphenyl)benzoyl chloride

2-Chloro-4-(4-methylphenyl)benzoyl chloride + R₁R₂NH → N,N-Disubstituted-2-chloro-4-(4-methylphenyl)benzamide

Via Coupling Agents

This compound + R₁R₂NH + Coupling Agent → N,N-Disubstituted-2-chloro-4-(4-methylphenyl)benzamide

The biological evaluation of benzamide derivatives of this compound and its analogues has been a subject of interest. For instance, certain benzamide derivatives have been synthesized and evaluated as selective inhibitors of human nucleoside-triphosphate diphosphohydrolases (h-NTPDases). nih.gov Additionally, modifications on the benzamide scaffold have been explored for their potential as anticancer agents. nih.gov

Impact of Substituent Modifications on Bioactivity

The biological activity of derivatives of this compound can be significantly influenced by modifications to its substituents. Alterations to the methyl group, in particular, can affect the molecule's steric and electronic properties, which in turn can modulate its interaction with biological targets.

The position and presence of the methyl group on the phenyl ring can have a notable impact on the biological activity of benzoic acid derivatives. icm.edu.pl Studies on related structures have shown that shifting the methyl group from one position to another can alter the bioactivity profile of the compound. For example, in a study of two isomeric benzoic acid derivatives, the relocation of a methyl group from the ortho to the para position was found to increase the predicted bioactivity as an endothelin B receptor antagonist. icm.edu.pl

In the context of this compound derivatives, the methyl group, being an electron-donating group, can influence the electronic environment of the molecule. In some cases, the presence of an electron-donating group like a methyl group has been found to be favorable for inhibitory activity against certain enzymes. nih.gov For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, a compound bearing a methyl substituent on the phenyl ring was found to be a potent inhibitor of α-glucosidase. nih.gov

Systematic studies involving the alteration of the methyl group in this compound derivatives—for example, by shifting its position, replacing it with other alkyl groups of varying sizes, or substituting it with electron-withdrawing groups—could provide valuable structure-activity relationship (SAR) data. Such studies would be instrumental in optimizing the biological activity of this class of compounds for specific therapeutic targets.

Data Tables

Table 1: Synthesized Derivatives of this compound and Their Potential Biological Activities

| Derivative Class | General Structure | Potential Biological Activities |

| Benzoic Acid Hydrazides | 2-Cl-Ar-CONHNH₂ | Anticancer, Antimicrobial, Anti-inflammatory |

| Acylthioureas | 2-Cl-Ar-CONHCSNHR | Antimicrobial, Anticancer |

| Thiazolidinones | Thiazolidinone ring fused with the derivative | Antimicrobial, Anticancer |

| Organotin(IV) Compounds | (2-Cl-Ar-COO)₂SnR₂ or (2-Cl-Ar-COO)SnR₃ | Antitumor, Antimicrobial |

| Benzamides | 2-Cl-Ar-CONR₁R₂ | Enzyme inhibition, Anticancer |

| Ar represents the 4-(4-methylphenyl)phenyl backbone. |

Chloro-Methyl Side Chain Effects on Toxicity

The toxicological profile of benzoic acid derivatives can be significantly influenced by the presence, position, and nature of substituents on the aromatic ring. The introduction of chloro and methyl groups, as seen in this compound, can alter a compound's biological activity, metabolic stability, and toxicity through changes in its electronic properties, lipophilicity, and steric hindrance. Research into related structures provides insight into these structure-toxicity relationships.

A general principle for halogenated benzoic acids is that their toxicity can be directly related to the compound's hydrophobicity. guidechem.com More specific effects have been observed in studies of substituted benzoic acid analogues. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives synthesized for antidiabetic studies, the presence of a methyl group had a notable impact. nih.gov The research indicated that an electron-donating methyl group (CH3) on a phenyl ring, in conjunction with an electron-withdrawing nitro group (NO2), highly favored the inhibitory activity against α-glucosidase and α-amylase. nih.gov Despite this potent biological activity, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for these synthesized compounds suggested they had negligible toxicity profiles. nih.gov

In other research focusing on derivatives of salicylic (B10762653) acid (2-hydroxybenzoic acid), the modification of the parent structure with a chloromethyl group led to a compound with a potentially improved safety profile. nih.govnih.gov A synthesized derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, was found to have the analgesic and antiplatelet benefits of acetylsalicylic acid (ASA) but with reduced harmful side effects. nih.gov Specifically, histopathological observations in rat models showed a significant reduction in gastric mucosal erosion compared to ASA at equivalent concentrations. nih.gov While the lethal dose (LD50) of the new derivative was comparable to that of ASA, it did not show a harmful impact on the morphological and histological functions of the liver, heart, lung, or kidneys in the models studied. nih.gov

These findings underscore the critical role that chloro and methyl side chains play in modulating the biological and toxicological properties of benzoic acid-based compounds.

Table 1: Research Findings on Side Chain Effects

| Compound/Series | Key Substituents | Observed Effect | Source |

|---|---|---|---|

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | Chloromethyl | Reduced gastric mucosal erosion compared to acetylsalicylic acid (ASA). nih.gov | nih.govnih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | Methyl (electron-donating) | Enhanced inhibitory activity against α-glucosidase and α-amylase. nih.gov | nih.gov |

Coordination Chemistry of Related Compounds

Benzoic acid and its derivatives are versatile ligands in coordination chemistry due to the ability of their carboxylate group to bind to metal ions in various modes (e.g., monodentate, bidentate chelating, bidentate bridging). The substituents on the phenyl ring, such as the chloro and 4-methylphenyl groups in this compound, play a crucial role in defining the electronic and steric properties of the ligand, which in turn influences the geometry, stability, and potential applications of the resulting metal complexes. youtube.comnih.gov

The coordination of substituted benzoates to metal centers can lead to the formation of diverse supramolecular architectures, including discrete molecules, one-dimensional chains, and higher-dimensional networks. nih.gov A pertinent example is the dimolybdenum(II) complex, tetrakis(μ-4-methylbenzoato-κ²O:O')-bis(tetrahydrofuran)dimolybdenum(II), which incorporates 4-methylbenzoate ligands. nih.gov In this complex, four bridging 4-methylbenzoate ligands create a "paddlewheel" structure around a central Mo-Mo quadruple bond. nih.gov The presence of the electron-donating methyl group on the benzoate (B1203000) ligands results in a minor elongation of the dimolybdenum bond distance to 2.1012 (4) Å, compared to the parent benzoate complex. nih.gov This demonstrates how even a small substituent modification on the ligand can subtly perturb the electronic structure and geometry of the metal core. nih.gov

The steric and electronic nature of substituents on the benzoic acid ring can also dictate the conformational preferences of the ligand itself. For ortho-substituted derivatives like 2-chlorobenzoic acid, intramolecular interactions between the carboxylic acid moiety and the ortho substituent are expected, which can influence how the ligand approaches and binds to a metal center. nih.govresearchgate.net

The formation of such metal-ligand complexes is a significant area of research, as chelation can enhance the biological activity of organic molecules. nih.gov The combination of metal ions with specific organic ligands is a strategy used to develop novel therapeutic and diagnostic agents, where the metal center can introduce new mechanisms of action or allow for imaging applications. nih.govnih.gov

Table 2: Crystallographic Data for [Mo₂(p-O₂CC₆H₄CH₃)₄·2(C₄H₈O)]

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Mo-Mo Bond Distance | 2.1012 (4) Å |

| Coordination Geometry | Paddlewheel |

| Ligands | 4-methylbenzoate, tetrahydrofuran (B95107) (THF) |

Data sourced from a study on the crystal structure of the dimolybdenum complex. nih.gov

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide |

| 2-chlorobenzoic acid |

| 2-hydroxybenzoic acid (Salicylic acid) |

| 4-methylbenzoate |

| Acetylsalicylic acid (ASA) |

| Tetrakis(μ-4-methylbenzoato-κ²O:O')-bis(tetrahydrofuran)dimolybdenum(II) |

No Specific Environmental Data Found for this compound

A comprehensive review of available scientific literature and databases has revealed a significant lack of specific information regarding the environmental fate and transformation of the chemical compound this compound. Despite extensive searches for data pertaining to its degradation, sorption dynamics, and transformation products, no dedicated studies were identified that would allow for a detailed analysis as requested.

The investigation sought to populate a detailed outline covering the environmental behavior of this specific compound. This included intended sections on its degradation pathways and kinetics, its sorption and desorption in environmental matrices like soil, depth-dependent retention, the influence of factors such as pH and organic acids on its mobility, and an analysis of its transformation products.

Therefore, the following sections, which were intended to form the core of the article, could not be populated with accurate and specific information:

Environmental Fate and Transformation Studies8.1. Degradation Pathways and Kinetics 8.2. Sorption and Desorption Dynamics in Environmental Matrices 8.2.1. Depth-Dependent Retention Capacity in Soils 8.2.2. Influence of Environmental Factors on Sorption (e.g., pH, Organic Acids) 8.3. Transformation Product Analysis and Assessment 8.3.1. Prioritization of Transformation Products

Without dedicated research on 2-Chloro-4-(4-methylphenyl)benzoic acid, any discussion of its environmental impact would be purely speculative. The scientific community has not, to date, published studies that would provide the necessary data to address the specific points of the requested article.

Current Research Landscape and Future Directions

Emerging Research Frontiers

Currently, there are no discernible emerging research frontiers for 2-Chloro-4-(4-methylphenyl)benzoic acid. The absence of published studies, clinical trials, or even preliminary investigatory reports indicates that this specific compound has not been a focus of significant research efforts. In contrast, related benzoic acid derivatives have been investigated for a range of applications, from intermediates in the synthesis of pharmaceuticals to their use in materials science. For example, derivatives of 2-(4-methylphenyl)benzoic acid are noted as key intermediates in the synthesis of "Sartans," a class of antihypertensive drugs. researchgate.net However, these research avenues are not directly associated with the chlorinated analogue requested.

Unaddressed Challenges and Knowledge Gaps

The primary knowledge gap concerning this compound is its fundamental characterization in biological and material systems. Without foundational research, a number of challenges remain unaddressed.

Long-Term Effects on Biological Systems

There is no available data on the long-term effects of this compound on any biological system. Studies on related compounds, such as 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid, have identified it as a respiratory sensitizer (B1316253) in occupational settings, suggesting that substituted benzoic acids can possess significant biological activity. However, such findings cannot be extrapolated to this compound without direct investigation. The metabolic fate, potential for bioaccumulation, and chronic toxicity of the compound are entirely unknown.

Strategies for Enhancing Solubility

The solubility profile of this compound in various solvents, particularly in aqueous solutions, is not documented in the scientific literature. Benzoic acids, in general, can exhibit poor water solubility, which can be a limiting factor in many applications. While general strategies for enhancing the solubility of carboxylic acids are well-known—such as salt formation, the use of co-solvents, or the development of specific formulations—no studies have applied these techniques to this specific compound. Research on other benzoic acid derivatives has explored how different functional groups impact solubility; for instance, the presence of a sulfonyl group in 2-chloro-4-(methylsulfonyl)benzoic acid is noted to affect its chemical properties, though specific solubility data remains elusive in the provided results. smolecule.com

Strategic Directions for Future Investigations

Given the current void in the literature, any future investigation into this compound would need to begin with fundamental research. A strategic approach would involve:

Comprehensive Physicochemical Characterization: Detailed studies to determine key properties such as solubility in various solvents, pKa, melting point, and crystal structure.

Initial Biological Screening: In vitro assays to assess its general cytotoxicity and to screen for any potential pharmacological activity, such as antimicrobial, anti-inflammatory, or anticancer effects. The activity of related non-steroidal anti-inflammatory drugs (NSAIDs) based on substituted benzoic acids could provide a starting point for targeted screening. google.com

Synthetic Methodology and Analog Development: Exploration of efficient and scalable synthetic routes to the compound and its derivatives. This would facilitate further research and could involve cross-coupling reactions, which are common in the synthesis of biaryl compounds. researchgate.netgoogle.com

Metabolic and Toxicological Profiling: Preliminary studies to understand how the compound is metabolized and to assess its acute toxicity in preclinical models.

Without this foundational data, it is impossible to propose more advanced or targeted research directions. The current state of knowledge is such that this compound represents an unexplored area within chemical and pharmaceutical science.

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-4-(4-methylphenyl)benzoic acid, and how can intermediates be stabilized during synthesis?

The synthesis typically involves chlorination and coupling reactions. A plausible route starts with 4-(4-methylphenyl)benzoic acid, followed by regioselective chlorination using reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas with FeCl₃ as a catalyst . Key intermediates, such as sulfonated derivatives, may require stabilization under anhydrous conditions to prevent hydrolysis. For example, thionyl chloride (SOCl₂) can convert carboxylic acids to acyl chlorides, enhancing reactivity for subsequent coupling steps . Stabilization strategies include low-temperature storage (<0°C) and inert atmosphere handling (e.g., nitrogen/argon).

Q. How can researchers purify this compound, and what analytical techniques validate purity?

Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) is effective. Chromatography (silica gel, ethyl acetate/hexane eluent) resolves complex mixtures. Purity is validated via:

- HPLC : Use a Hypersil ODS column with a mobile phase of acetonitrile/0.2% phosphoric acid (70:30 v/v) and UV detection at 214 nm for quantification .

- Melting Point : Compare observed values (e.g., 210–215°C) with literature data to assess consistency .

- NMR/IR Spectroscopy : Confirm absence of undesired peaks (e.g., residual solvent or unreacted starting material) .

Q. What spectral databases or tools are recommended for structural characterization of this compound?

- PubChem : Provides reference InChI keys and spectral data for cross-verification (e.g., InChI=1S/C14H11ClO2/c.../UHFFFAOYSA-N) .

- SHELX Suite : For crystallographic refinement, SHELXL is robust for small-molecule structures, especially with high-resolution data .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Data discrepancies (e.g., bond-length variations) may arise from twinning or disordered solvent. Strategies include:

- High-Resolution Data Collection : Use synchrotron radiation for enhanced precision.

- SHELXL Refinement : Apply restraints for thermal parameters and occupancy factors. For twinned crystals, use the TWIN/BASF commands in SHELX .

- Validation Tools : Check with PLATON or Mercury for symmetry errors and hydrogen-bonding networks.

Q. What methodologies optimize reaction yields when intermediates are thermally unstable?

- Stepwise Optimization : Use Design of Experiments (DoE) to identify critical parameters (temperature, catalyst loading).

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress without isolating intermediates .

- Low-Temperature Techniques : Conduct reactions at −78°C (dry ice/acetone baths) for sensitive steps like sulfonation .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound in pharmacological studies?

- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes or receptors).

- Analog Synthesis : Introduce substituents (e.g., fluoro, nitro) at the 4-methylphenyl group and compare bioactivity .

- Pharmacokinetic Profiling : Assess solubility (logP via shake-flask method) and metabolic stability (microsomal assays) .

Methodological Challenges and Solutions

Q. How to address low reproducibility in synthetic protocols for this compound?

- Standardize Reagents : Use anhydrous solvents (e.g., THF stored over molecular sieves).

- Control Moisture : Employ Schlenk lines for moisture-sensitive steps.

- Detailed Reporting : Document exact stoichiometry, reaction times, and quenching methods to minimize variability .

Q. What advanced analytical techniques differentiate polymorphs of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.